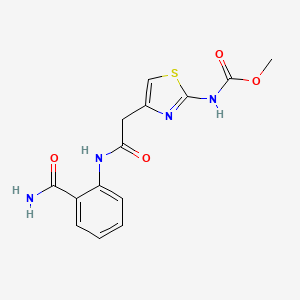

![molecular formula C13H19NO5 B2477752 3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester CAS No. 910332-68-2](/img/structure/B2477752.png)

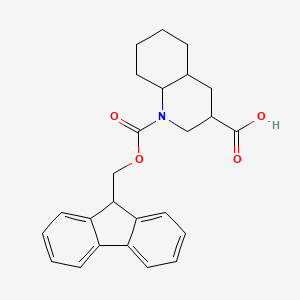

3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester

説明

The compound “3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester” is a chemical with the CAS Number: 910332-68-2 . It has a molecular weight of 269.3 and its IUPAC name is 7-(tert-butyl) 2-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-5-6-8(14)10(15)9(7)11(16)18-4/h7-9H,5-6H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 269.3 . More detailed physical and chemical properties might be available in specialized chemical databases or safety data sheets.科学的研究の応用

Anticancer Activity

Norcantharidin analogues, including compounds with bicyclo[2.2.1]heptane structures similar to 3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, have demonstrated potential anticancer activities. Norcantharidin, a demethylated form of cantharidin with a bicyclo[2.2.1]heptane core, shows strong anticancer activity while eliminating many side effects associated with cantharidin. Structural modifications to norcantharidin have led to analogues with enhanced anticancer activities, highlighting the importance of bicyclo[2.2.1]heptane structures in medicinal chemistry for anticancer drug development (L. Deng & Shenlong Tang, 2011).

Catalytic Oxidation Applications

Compounds containing bicyclo[2.2.1]heptane structures have been explored for their applications in catalytic oxidation processes. For instance, the oxidation of cyclohexene, which can produce various industrially relevant intermediates, demonstrates the utility of bicyclic structures in facilitating selective and controllable oxidation reactions. This has significant implications for synthetic chemistry, where bicyclic compounds serve as intermediates for a wide range of products (Hongen Cao et al., 2018).

Significance in Pharmaceutical Research

Norbornane compounds, including bicyclo[2.2.1]heptanes, have been extensively researched for their pharmaceutical applications. These compounds are not only used as medicaments but also serve as valuable molecules for studying structure-activity relationships due to their unique molecular shape and fixed position of substituents. This highlights the relevance of bicyclo[2.2.1]heptane structures in drug research, offering insights into how the specific compound might be applied in medicinal chemistry (G. Buchbauer & I. Pauzenberger, 1991).

Biotechnological and Green Chemistry Applications

Bicyclo[2.2.1]heptane structures and their derivatives also find applications in green chemistry and biotechnology. For instance, lactic acid, a compound related to the broader family of carboxylic acids, serves as a precursor for producing a variety of chemicals through biotechnological routes. This includes the synthesis of biodegradable polymers and other chemicals such as pyruvic acid, acrylic acid, and lactate esters, demonstrating the versatility of bicyclic and carboxylic acid derivatives in sustainable chemistry applications (Chao Gao et al., 2011).

Safety and Hazards

特性

IUPAC Name |

7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-5-6-8(14)10(15)9(7)11(16)18-4/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSSKCYREXGZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C(=O)C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

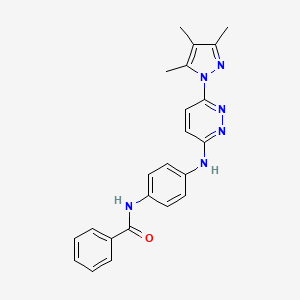

![2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone](/img/structure/B2477681.png)

![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2477682.png)

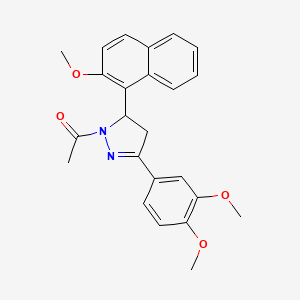

![6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2477683.png)

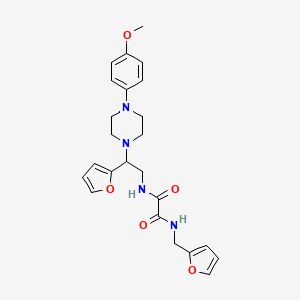

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477688.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2477692.png)